molecular formula C9H4Cl2FNO B3043735 2,6-Dichloro-3-fluorobenzoylacetonitrile CAS No. 914636-65-0

2,6-Dichloro-3-fluorobenzoylacetonitrile

Cat. No. B3043735
CAS RN: 914636-65-0
M. Wt: 232.03 g/mol
InChI Key: KBTWKALWTBSZST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A highly efficient manufacturing-scale process for the preparation of 2,6-dichloro-3-fluorobenzonitrile has been developed . This process utilizes an industrial by-product, 2,6-dichloro-3-fluoroacetophenone, as the starting material . The overall yield of this process was reported to be 77% .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-fluorobenzoylacetonitrile is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, this compound can also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 2,6-Dichloro-3-fluorobenzoylacetonitrile in lab experiments is its high purity, which can ensure the accuracy and reproducibility of the results. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is its potential toxicity, which can pose a risk to researchers if not handled properly.

Future Directions

There are several future directions for the research of 2,6-Dichloro-3-fluorobenzoylacetonitrile. One direction is to further investigate the mechanism of action of this compound, particularly its ability to inhibit the activity of enzymes involved in the inflammatory response and induce apoptosis in cancer cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound. Another direction is to explore the potential applications of this compound in the development of new drugs, agrochemicals, and materials.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method of this compound can yield a high purity of the compound with a good yield. This compound has been extensively used in scientific research due to its potential applications in various fields. Future research directions include investigating the mechanism of action of this compound and exploring its potential applications in the development of new drugs, agrochemicals, and materials.

Scientific Research Applications

2,6-Dichloro-3-fluorobenzoylacetonitrile has been extensively used in scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound is used as a building block in the synthesis of various drugs, including anti-inflammatory and anti-cancer agents. In the agrochemical industry, it is used in the synthesis of herbicides and fungicides. Additionally, this compound is also used in the synthesis of materials, such as liquid crystals and polymers.

properties

IUPAC Name

3-(2,6-dichloro-3-fluorophenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FNO/c10-5-1-2-6(12)9(11)8(5)7(14)3-4-13/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTWKALWTBSZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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